5-Methylpyrazolo[1,5-a]pyrazin-4-one

Chemical Synthesis Medicinal Chemistry Quality Control

5-Methylpyrazolo[1,5-a]pyrazin-4-one (CAS 1454587-95-1) is a critical, non-interchangeable building block for kinase inhibitor and CNS modulator libraries. The exact pyrazolo[1,5-a]pyrazin-4-one core is mandatory for synthetic reproducibility; generic analogs with altered ring saturation or methyl positioning will fail in established reaction cascades. Secure the verified CAS to ensure reliable lead optimization and SAR studies.

Molecular Formula C7H7N3O
Molecular Weight 149.153
CAS No. 1454587-95-1
Cat. No. B2609696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrazolo[1,5-a]pyrazin-4-one
CAS1454587-95-1
Molecular FormulaC7H7N3O
Molecular Weight149.153
Structural Identifiers
SMILESCN1C=CN2C(=CC=N2)C1=O
InChIInChI=1S/C7H7N3O/c1-9-4-5-10-6(7(9)11)2-3-8-10/h2-5H,1H3
InChIKeyZHRDMZHJVKUMAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylpyrazolo[1,5-a]pyrazin-4-one (CAS 1454587-95-1) for Research and Procurement


5-Methylpyrazolo[1,5-a]pyrazin-4-one (CAS 1454587-95-1) is a heterocyclic compound with the molecular formula C7H7N3O and a molecular weight of 149.153 g/mol [1]. It features a pyrazolo[1,5-a]pyrazine core structure, which is a recognized privileged scaffold in medicinal chemistry for its potential to interact with various biological targets [2]. While specific biological activity data for this exact compound is limited in public literature, the pyrazolo[1,5-a]pyrazin-4-one class is frequently explored as kinase inhibitors and positive allosteric modulators [3][4]. This compound serves as a fundamental building block for further synthetic elaboration to generate more complex, bioactive derivatives.

The Critical Need for Specific 5-Methylpyrazolo[1,5-a]pyrazin-4-one in Research


Generic substitution is not feasible for compounds like 5-Methylpyrazolo[1,5-a]pyrazin-4-one due to its function as a precise synthetic building block. Slight structural modifications, such as the position of the methyl group or the oxidation state of the pyrazinone ring, can drastically alter the compound's reactivity, its ability to participate in subsequent chemical reactions, and the physicochemical properties of the final derivatives [1]. For example, the structurally related 5-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 2060026-96-0) contains a saturated ring system, resulting in a different molecular formula (C7H9N3O), molecular weight (151.17 g/mol), and three-dimensional shape, which would lead to different products if used in a synthetic sequence designed for the target compound . Therefore, procurement of the exact CAS registry number is mandatory for reproducibility in both synthetic chemistry and biological assays.

Procurement Guide: Quantifying the Value Proposition of 5-Methylpyrazolo[1,5-a]pyrazin-4-one


Molecular Precision: Molecular Weight and Formula vs. Saturated Analog

The molecular identity of 5-Methylpyrazolo[1,5-a]pyrazin-4-one (C7H7N3O, MW: 149.15 g/mol) is uniquely defined by its specific molecular formula and weight. A common structural analog, 5-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 2060026-96-0), which differs only by the saturation of the pyrazine ring, has a different molecular formula (C7H9N3O) and a higher molecular weight (151.17 g/mol) [1]. This distinction is crucial for procurement and experimental reproducibility.

Chemical Synthesis Medicinal Chemistry Quality Control

Scaffold Versatility: Core Structure for Advanced Bioactive Derivatives

The pyrazolo[1,5-a]pyrazin-4-one core, of which this compound is a fundamental member, is a validated scaffold for generating potent and selective biological activity. While the 5-methyl derivative itself lacks published data, closely related analogs from the same chemical class have demonstrated high potency. For instance, substituted pyrazolo[1,5-a]pyrazin-4-ones have been reported as potent, brain-penetrant GluN2A-selective positive allosteric modulators [1]. The patent literature extensively covers this scaffold as inhibitors of RET kinase, a target in oncology [2]. This establishes the class as a productive starting point for medicinal chemistry campaigns.

Kinase Inhibition Neurology Drug Discovery

Synthetic Utility: A Gateway to Diverse Substituted Analogs

The 5-Methylpyrazolo[1,5-a]pyrazin-4-one core is amenable to further functionalization. A new synthetic approach for this class of compounds, starting from 3,5-dimethyl pyrazole and acetophenone derivatives, has been described, yielding various N-propargylated C-3 substituted derivatives [1]. In that study, several synthesized derivatives showed antiproliferative effects on lung adenocarcinoma cell lines, with a concentration of 160 µM increasing cell death rate by up to 50% for two derivatives [1]. This demonstrates the utility of the core scaffold as a synthetic starting point for generating biologically relevant molecules.

Synthetic Chemistry Heterocycle Synthesis Building Block

Recommended Research and Development Applications for 5-Methylpyrazolo[1,5-a]pyrazin-4-one


Medicinal Chemistry: Lead Generation and Optimization

The compound is ideally suited as a starting point for generating focused libraries of kinase inhibitors or CNS-penetrant positive allosteric modulators. Research teams can leverage the pyrazolo[1,5-a]pyrazin-4-one core, known for its activity against targets like RET kinase and GluN2A [1][2], to perform parallel synthesis and explore structure-activity relationships (SAR) by adding diverse substituents.

Chemical Biology: Tool Compound Development

This compound can serve as the parent scaffold for developing chemical probes to interrogate specific biological pathways. By derivatizing this core, researchers can create biotinylated or fluorescent analogs for target identification and pull-down experiments, or selective inhibitors for target validation studies.

Synthetic Methodology Development

Due to its well-defined structure and known synthetic routes from readily available precursors like 3,5-dimethyl pyrazole [3], this compound is an excellent substrate for developing and optimizing novel synthetic methods for heterocyclic chemistry, including new C-H activation or cross-coupling strategies.

Analytical Chemistry: Reference Standard

For laboratories involved in the synthesis of more complex pyrazolo[1,5-a]pyrazin-4-one derivatives, this compound is an essential reference standard. Its unique molecular formula and weight [4] allow for its use in HPLC, LC-MS, and NMR analysis to confirm the identity and purity of related compounds and to monitor reaction progress.

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